Acetate

Catalog No.
S585531
CAS No.
71-50-1
M.F
C2H3O2-
M. Wt
59.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetate

CAS Number

71-50-1

Product Name

Acetate

IUPAC Name

acetate

Molecular Formula

C2H3O2-

Molecular Weight

59.04 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-M

SMILES

CC(=O)[O-]

Canonical SMILES

CC(=O)[O-]

Acetate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of acetic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an acetic acid.
Acetate is salt or ester form of acetic acid. Acetate is the most common building block for biosynthesis, such as fatty acids.
Derivatives of ACETIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxymethane structure.
See also: Acetic Acid (conjugate).

Acetate (CH3COO⁻) is a fundamental two-carbon carboxylate anion widely procured as a buffering agent, chemical precursor, sustainable carbon source, and non-corrosive de-icer. In industrial and laboratory settings, acetate salts (such as sodium, potassium, and zinc acetate) are prioritized for their high aqueous solubility, mild acidity (pKa ~4.76), and clean thermal decomposition profiles. Unlike halide or sulfate salts, acetate leaves no corrosive inorganic residues upon calcination, making it highly valuable in advanced materials synthesis [1]. Furthermore, its excellent biocompatibility and specific monovalent ion effects make it a cornerstone in biopharmaceutical formulations and microbial fermentation scale-up, where it outperforms multivalent alternatives in maintaining protein stability [2].

Substituting acetate with alternative anions—such as chlorides, nitrates, or citrates—often leads to catastrophic process failures or product degradation. In bioprocessing, replacing acetate with citrate at identical pH levels can induce severe protein aggregation due to citrate's multivalent charge bridging basic amino acids [1]. In materials science, substituting acetate precursors with chlorides or sulfates introduces corrosive halogen or sulfur residues that poison catalysts, degrade semiconductor thin films, and yield irregular, agglomerated nanoparticle morphologies [2]. For infrastructure, relying on standard chloride de-icers instead of acetates accelerates mild steel corrosion by orders of magnitude, proving that anion selection is a critical, non-interchangeable procurement parameter [3].

Monoclonal Antibody Formulation Stability: Acetate vs. Citrate Buffers

In downstream processing and formulation of monoclonal antibodies (e.g., IgG1), buffer selection critically dictates protein stability. Comparative static light scattering (SLS) and size exclusion chromatography data demonstrate that citrate buffers promote attractive protein-protein interactions, leading to severe aggregation. In contrast, 10 mM acetate buffers at pH 4.0–6.0 maintain strong net repulsive interactions, effectively eliminating aggregation across practical temperatures and yielding higher apparent midpoint unfolding temperatures (Tm) [1]. Citrate's multivalent nature bridges basic amino acids, whereas acetate's monovalent structure shields hydrophobic regions without inducing cross-linking.

Evidence DimensionProtein aggregation rate and interaction potential
Target Compound DataAcetate buffer (10 mM, pH 4-6): Net repulsive interactions, minimal aggregation
Comparator Or BaselineCitrate buffer (pH matched): Attractive interactions, high aggregation
Quantified DifferenceAcetate reduces aggregation rates by up to 3 orders of magnitude compared to citrate under thermal stress.
ConditionsAnti-streptavidin IgG1 and IgG4 formulation, pH 4.0-6.0, thermal stress conditions.

Essential for biopharmaceutical procurement to maximize shelf-life and prevent immunogenic aggregate formation in therapeutic proteins.

Nanoparticle Synthesis and Precursor Cleanliness: Acetate vs. Halide Salts

When synthesizing high-purity metal oxides (e.g., ZnO), the choice of metal salt precursor dictates final morphology and purity. Aqueous synthesis at 60 °C using zinc acetate yields highly uniform 25 nm conical prism nanoparticles with a narrow size distribution. In contrast, zinc chloride and zinc sulfate precursors produce mixed, irregular submicron petals and risk leaving corrosive halogen or sulfur residuals[1]. Furthermore, acetate precursors decompose cleanly at 350–450 °C into volatile organic byproducts, whereas chlorides require higher temperatures and risk trapping corrosive chloride ions in the crystal lattice.

Evidence DimensionNanoparticle morphology and decomposition purity
Target Compound DataZinc Acetate: Uniform 25 nm conical prisms, clean decomposition at 350-450 °C
Comparator Or BaselineZinc Chloride/Sulfate: Mixed submicron petals, corrosive residuals
Quantified DifferenceAcetate achieves sub-50 nm uniform dispersion without the halogen contamination inherent to chloride precursors.
ConditionsAqueous synthesis at 60 °C and thermal calcination.

Critical for semiconductor and catalyst manufacturing where morphological uniformity and the absence of halide impurities are required for high-yield production.

Infrastructure Corrosion Mitigation: Acetate vs. Chloride De-icers

In municipal and aviation de-icing applications, the corrosivity of the chemical agent is a major procurement factor. Standard sodium chloride (NaCl) brines exhibit a highly corrosive baseline, typically degrading mild steel at a rate of 40 to 50 mils per year (MPY). Conversely, potassium acetate and sodium acetate formulations are virtually non-corrosive to mild steel, often registering negligible MPY values that represent an 80% to >90% reduction in corrosion rate compared to chloride-based baselines [1]. This dramatic reduction prevents structural fatigue in reinforced concrete and aerospace components.

Evidence DimensionMild steel corrosion rate (MPY)
Target Compound DataAcetate-based de-icers (KAc/NaAc): Negligible corrosion on mild steel
Comparator Or BaselineSodium Chloride (NaCl): 40-50 MPY
Quantified Difference>80-90% reduction in mild steel corrosion rate using acetate instead of chloride.
ConditionsStandard NACE/PNS gravimetric cyclic immersion testing on mild steel coupons.

Justifies the higher initial procurement cost of acetate de-icers by preventing multi-million dollar damages to bridges, roadways, and aircraft.

Carbon Source Efficiency in Biomanufacturing: Acetate vs. Traditional Sugars

Industrial biomanufacturing is transitioning from agricultural sugars to C1-gas-derived acetate as a primary carbon source. In the production of amino acids like l-homoserine, acetate provides a highly assimilable two-carbon backbone. Studies utilizing engineered E. coli demonstrate that feeding CO2-derived acetate (alongside formate for NADH regeneration) yields up to 15.96 g/L of l-homoserine, competing directly with traditional glucose-fed processes[1]. Unlike glucose, which competes with food supplies and suffers from price volatility, acetate enables a circular, low-carbon bioeconomy without sacrificing microbial titer.

Evidence DimensionFermentation feedstock viability and titer
Target Compound DataAcetate (with formate): Yields up to 15.96 g/L l-homoserine
Comparator Or BaselineTraditional Glucose: Baseline food-competing sugar
Quantified DifferenceAcetate achieves commercially viable titers (>15 g/L) while completely decoupling production from agricultural sugar feedstocks.
ConditionsFed-batch fermentation using engineered E. coli in a 5 L bioreactor.

Enables procurement teams to source sustainable, gas-derived carbon feedstocks instead of volatile, land-intensive agricultural sugars.

Biopharmaceutical Formulation and Downstream Processing

Acetate is the preferred buffering agent for monoclonal antibody formulations (pH 4.0–6.0) where minimizing protein aggregation is critical. As demonstrated by its superiority over citrate in preventing multivalent ion-bridging, acetate ensures long-term thermodynamic stability and high monomeric yield during hold times and storage [1].

High-Purity Metal Oxide and Semiconductor Synthesis

In sol-gel and aqueous nanoparticle synthesis, metal acetates are selected over chlorides and nitrates. Their ability to decompose cleanly at lower temperatures (350–450 °C) without leaving corrosive halide residues makes them indispensable for producing uniform, high-performance transparent conductive oxides and catalysts [2].

Aviation and Critical Infrastructure De-icing

Potassium and sodium acetate are procured for runway and structural de-icing where mild steel and concrete preservation is paramount. By reducing corrosion rates from the 40-50 MPY seen with sodium chloride down to negligible levels, acetates protect high-value aerospace assets and reinforced concrete from rapid degradation [3].

Sustainable Biomanufacturing and Fermentation

Acetate is increasingly procured as a next-generation, non-food carbon source for microbial fermentation. Engineered strains utilize acetate to produce high-value biochemicals with high carbon efficiency, allowing biomanufacturers to decouple from volatile agricultural sugar markets while maintaining high product titers [4].

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

59.013304334 g/mol

Monoisotopic Mass

59.013304334 g/mol

Heavy Atom Count

4

UNII

569DQM74SC

Other CAS

71-50-1

Wikipedia

Acetate
Acetate ion
Methylisothiazolinone

Dates

Last modified: 02-18-2024

De novo biosynthesis of tyrosol acetate and hydroxytyrosol acetate from glucose in engineered Escherichia coli

Daoyi Guo, Xiao Fu, Yue Sun, Xun Li, Hong Pan
PMID: 34489039   DOI: 10.1016/j.enzmictec.2021.109886

Abstract

Tyrosol and hydroxytyrosol derived from virgin olive oil and olives extract, have wide applications both as functional food components and as nutraceuticals. However, they have low bioavailability due to their low absorption and high metabolism in human liver and small intestine. Acetylation of tyrosol and hydroxytyrosol can effectively improve their bioavailability and thus increase their potential use in the food and cosmeceutical industries. There is no report on the bioproductin of tyrosol acetate and hydroxytyrosol acetate so far. Thus, it is of great significance to develop microbial cell factories for achieving tyrosol acetate or hydroxytyrosol acetate biosynthesis. In this study, a de novo biosynthetic pathway for the production of tyrosol acetate and hydroxytyrosol acetate was constructed in Escherichia coli. First, an engineered E. coli that allows production of tyrosol from simple carbon sources was established. Four aldehyde reductases were compared, and it was found that yeaE is the best aldehyde reductase for tyrosol accumulation. Subsequently, the pathway was extended for tyrosol acetate production by further overexpression of alcohol acetyltransferase ATF1 for the conversion of tyrosol to tyrosol acetate. Finally, the pathway was further extended for hydroxytyrosol acetate production by overexpression of 4-hydroxyphenylacetate 3-hydroxylase HpaBC.


[Determination of Methoxyacetic acid in urine by pre-column derivatization-liquid-liquid microextraction coupled with gas chromatography]

Y Y Gu, Y Mei, W T Su, J Han
PMID: 34488270   DOI: 10.3760/cma.j.cn121094-20200603-00317

Abstract

To establish a method for determining methoxyacetic acid in urine by pre-column derivatization-liquid-liquid microextraction coupled with gas chromatography (GC) .
Phosphate buffer solution, tert-butoxyacetic acid (internal standard) and pentafluorobenzyl bromide (derivative) were added to the urine sample. After derived in a water bath at 90 ℃ for 40 min, the mixture was cooled and filtered, then the dichloromethane was used as an extractant. After being shaken and centrifuged, the lower organic phase was sucked and injected into a gas chromatograph, separated by a DB-5 capillary column, and detected by an ECD detector.
The linear range of the method was 0.6~60.0 mg/L with the correlation coefficients (
) above 0.999. The average recovery was76.6%~110.7%, the inter-day precision was 8.00%~8.82%, and the detection limit was 0.13 mg/L.
The method was founded to be high sensitivity, low organic reagent usage and green. So it is suitable for the detection of methoxyacetic acid in urine of occupational exposure to ethylene glycol monomethyl ether.


[Protective effect of ethyl acetate extract from Bidens bipinnata on hepatocyte damage induced by endoplasmic reticulum stress]

Man-Lin Guo, Xiang-Yu Ma, Yu-Qing Gong, Meng-Lin Feng, Yu-Wan Zhao, Leng-Xin Duan
PMID: 34472265   DOI: 10.19540/j.cnki.cjcmm.20210319.402

Abstract

To explore the protective effect and mechanism of ethyl acetate extract from Bidens bipinnata on hepatocyte damage induced by endoplasmic reticulum stress. Tunicamycin was used to establish the damage model in L02 cells. Methyl thiazolyl tetrazolium(MTT) colorimetric assay was used to investigate the survival rate of ethyl acetate extract from B. bipinnata in L02 cells injury induced by endoplasmic reticulum stress; the protein expressions of endoplasmic reticulum stress-related molecule glucose regulated protein 78(GRP78), PKR-like ER kinase(PERK), eukaryotic initiation factor-2(eIF2α), activating transcription factor 4(ATF4), C/EBP homologous protein(CHOP), B-cell CLL/lymphoma 2(Bcl-2), Bal-2 associated X apoptosis regulator(Bax) were examined by Wes-tern blot. The expressions of the above proteins were also detected after endoplasmic reticulum stress inhibitor(4-phenyl butyric acid) and CHOP shRNA-mediated knockdowns were added. The expressions of GRP78, PERK, CHOP in L02 cells were observed by immunofluorescence method. The results showed that ethyl acetate extract from B. bipinnata could significantly increase the survival rate of L02 cell injury caused by endoplasmic reticulum stress in a dose and time-dependent manner(P<0.05 or P<0.01). The expression levels of GRP78, PERK, eIF2α, ATF4, CHOP and Bax in the drug treatment groups were significantly down-regulated(P<0.05 or P<0.01), while Bcl-2 was significantly up-regulated(P<0.01). After endoplasmic reticulum stress inhibitor and CHOP shRNA-mediated knockdowns were added, the expression levels of GRP78, PERK, eIF2α, ATF4, CHOP, Bax in the drug treatment groups were significantly down-regulated(P<0.01), whereas Bcl-2 was significantly up-regulated(P<0.01). Immunofluorescence results showed that the expressions of GRP78, PERK, CHOP were consistent with the Western blot method. In conclusion, ethyl acetate extract from B. bipinnata has a significant protective effect on the damage of L02 cells caused by endoplasmic reticulum stress. The mechanism may be related to the inhibition of endoplasmic reticulum stress and the down-regulation of apoptosis in cells through the PERK/eIF2α/ATF4/CHOP signaling pathway.


Enhanced Aryltetralin Lignans Production in

Michela Alfieri, Iride Mascheretti, Roméo A Dougué Kentsop, Roberto Consonni, Franca Locatelli, Monica Mattana, Gianluca Ottolina
PMID: 34500623   DOI: 10.3390/molecules26175189

Abstract

Lignans are the main secondary metabolites synthetized by
species as plant defense molecules. They are also valuable for human health, in particular, for their potent antiviral and antineoplastic properties. In this study, the adventitious root cultures of three
species (
,
and
) were developed to produce aryltetralin lignans. The effect of two elicitors, methyl jasmonate and coronatine, on aryltetralin lignans production was also evaluated. The adventitious root cultures from
were obtained and analyzed for the first time and resulted as the best producer for all the aryltetralins highlighted in this system: Podophyllotoxin, 6-methoxypodophyllotoxin and 6-methoxypodophyllotoxin-7-
-β-glucoside, the last showing a productivity of 92.6 mg/g DW. The two elicitors differently affected the production of the 6-methoxypodophyllotoxin and 6-methoxypodophyllotoxin-7-
-β-glucoside.


Montelukast and Coronavirus Disease 2019: A Scoping Review

Niusha Sharifinejad, Samin Sharafian, Sana Salekmoghadam, Marzieh Tavakol, Mostafa Qorbani
PMID: 34418892   DOI:

Abstract

Coronavirus disease 2019 (COVID-19) is an emerging worldwide issue, that has affected a large number of people around the world. So far, many studies have aimed to develop a therapeutic approach against COVID-19. Montelukast (MK) is a safe asthma controller drug, which is considered as a potential antiviral drug for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This review has a systematic approach to investigate the reports on the use of MK as a part of treatment or a prophylactic agent in COVID-19. The search was conducted in PubMed, Web of Science, and Scopus databases and yielded 35 studies containing the influence of MK on SARS-CoV-2. Ultimately, MK appears to be worth being used as an adjuvant therapeutic and prophylactic drug against SARS-CoV-2. Nevertheless, more clinical trials are required to accurately investigate its effectiveness.


Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP)

Alexander Safrygin, Petr Zhmurov, Dmitry Dar'in, Sergey Silonov, Mariia Kasatkina, Yulia Zonis, Maxim Gureev, Mikhail Krasavin
PMID: 34461785   DOI: 10.1080/14756366.2021.1969386

Abstract

An earlier described three-component variant of the Castagnoli-Cushman reaction employing homophthalic anhydrides, carbonyl compound and ammonium acetate was applied towards the preparation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with variable substituent in position 3. These compounds displayed inhibitory activity towards poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target. The most potent compound (PARP1/2 IC
= 22/4.0 nM) displayed the highest selectivity towards PARP2 in the series (selectivity index = 5.5), more advantageous ADME prameters compared to the clinically used PARP inhibitor Olaparib.


Delayed-onset cytomegalovirus infection is frequent after discontinuing letermovir in cord blood transplant recipients

Joshua A Hill, Danniel Zamora, Hu Xie, Laurel A Thur, Colleen Delaney, Ann Dahlberg, Steven A Pergam, Wendy M Leisenring, Michael Boeckh, Filippo Milano
PMID: 34402885   DOI: 10.1182/bloodadvances.2021004362

Abstract

Cytomegalovirus (CMV)-seropositive umbilical cord blood transplantation (CBT) recipients have a high incidence of CMV-associated complications. There are limited data regarding the efficacy of letermovir for preventing clinically significant CMV infection (CS-CMVi), and the impact of letermovir prophylaxis on delayed-onset CMV reactivation after letermovir discontinuation, in CBT recipients. We compared the cumulative incidence of CS-CMVi and CMV detection in 21 CMV-seropositive CBT recipients receiving letermovir prophylaxis with a historical cohort of 40 CBT recipients receiving high-dose valacyclovir prophylaxis. Letermovir was administered on day +1 up to day +98. The cumulative incidence of CS-CMVi was significantly lower by day 98 in the letermovir cohort (19% vs 65%). This difference was lost by 1 year due to a higher incidence of delayed-onset CMV reactivation in the letermovir cohort. No patients developed CMV disease in the letermovir cohort within the first 98 days compared with 2 cases (2.4%) in the high-dose valacyclovir cohort; 2 patients developed CMV enteritis after discontinuing letermovir. Median viral loads were similar in both cohorts. Thus, letermovir is effective at preventing CS-CMVi after CBT, but frequent delayed-onset infections after letermovir discontinuation mandate close monitoring and consideration for extended prophylaxis.


Genome-Wide Identification and Transcriptional Expression Analysis of Annexin Genes in

Xiaoxia Wu, Yan Ren, Hailong Jiang, Yan Wang, Jiaxing Yan, Xiaoying Xu, Fucai Zhou, Haidong Ding
PMID: 34445369   DOI: 10.3390/ijms22168667

Abstract

Annexin (Ann) is a polygenic, evolutionarily conserved, calcium-dependent and phospholipid-binding protein family, which plays key roles in plant growth, development, and stress response. However, a comprehensive understanding of
genes of pepper (
) at the genome-wide level is limited. Based on the available pepper genomic information, we identified 15 members of the
gene family. Phylogenetic analysis showed that CaAnn proteins could be categorized into four different orthologous groups. Real time quantitative RT-PCR analysis showed that the
genes were tissue-specific and were widely expressed in pepper leaves after treatments with cold, salt, and drought, as well as exogenously applied MeJA and ABA. In addition, the function of
was further explored using the virus-induced gene silencing (VIGS) technique.
-silenced pepper seedlings were more sensitive to salt stress, reflected by the degradation of chlorophyll, the accumulation of reactive oxygen species (ROS), and the decrease of antioxidant defense capacity. This study provides important information for further study of the role of pepper
genes and their coding proteins in growth, development, and environmental responses.


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